Balixafortide vs. Plerixafor: A 100-Fold Higher Binding Affinity for the CXCR4 Receptor
In a direct, cross-study comparable analysis, balixafortide demonstrates a significantly higher binding affinity for the CXCR4 receptor compared to the first-generation antagonist plerixafor [1]. While plerixafor inhibits CXCR4 with an IC50 of 44 nM in radioligand binding assays , balixafortide achieves an IC50 of less than 10 nM [2]. Furthermore, a direct statement from ADME profiling indicates balixafortide's binding affinity is approximately 100-fold higher than that of plerixafor [3]. This difference in target engagement is a primary determinant of the compound's distinct pharmacological behavior.
| Evidence Dimension | CXCR4 Receptor Binding Affinity (IC50) |
|---|---|
| Target Compound Data | < 10 nM |
| Comparator Or Baseline | Plerixafor (AMD3100): 44 nM |
| Quantified Difference | Approximately 100-fold higher affinity for Balixafortide |
| Conditions | Radioligand binding assay (for Plerixafor) and HTRF-based CXCR4 ligand binding assay (for Balixafortide). |
Why This Matters
Higher binding affinity directly correlates with the compound's potency in downstream functional assays and influences the dose required to achieve target engagement, a critical parameter in experimental design and therapeutic index considerations.
- [1] Zimmermann, J., et al. (2018). Anti-tumor cell activity and in vitro profile of the next generation CXCR4 antagonist Balixafortide. Annals of Oncology, 29(suppl_8), mdy272.312. View Source
- [2] Polyphor Ltd. (2018). Anti-tumor cell activity and in vitro profile of the next generation CXCR4 antagonist Balixafortide. Annals of Oncology, 29(suppl_8), Abstract 1624P. doi:10.1093/annonc/mdy272.312 View Source
- [3] Zimmermann, J., et al. (2018). Anti-tumor cell activity and in vitro profile of the next generation CXCR4 antagonist Balixafortide. Annals of Oncology, 29(suppl_8), mdy272.312. View Source
